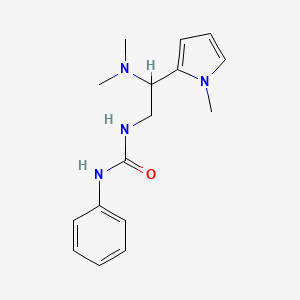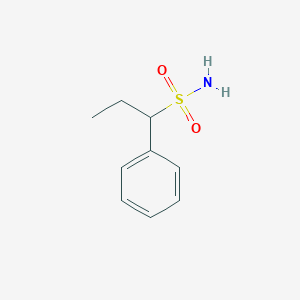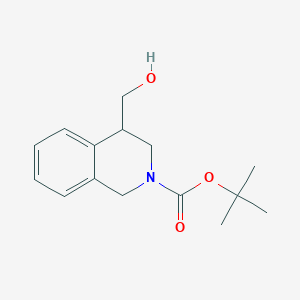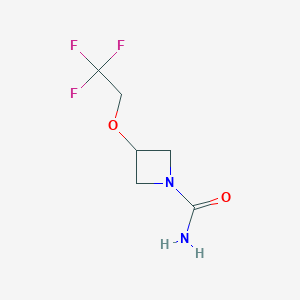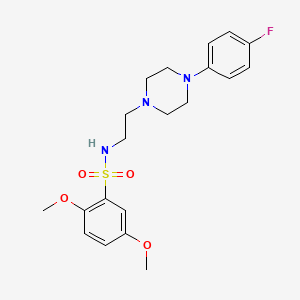
7-(2-methoxyethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-methoxyethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP is widely used as a research tool in neuroscience and pharmacology to study the role of mGluR5 in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
A study by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally related to the compound , demonstrated significant analgesic and anti-inflammatory activities. The research highlighted that certain derivatives were notably more effective than acetylsalicylic acid, used as a reference drug, in in vivo models such as the writhing syndrome and formalin tests. These findings suggest a promising avenue for the development of new analgesic and anti-inflammatory agents Zygmunt, M., Chłoń-Rzepa, G., Sapa, J., & Pawłowski, M. (2015). Pharmacological Reports.
Novel Synthetic Methods and Chemical Structures
The research on the synthesis and biological activity of novel substituted pyridines and purines, including those containing 2,4-thiazolidinedione, by Kim et al. (2004), presents a foundational approach to creating derivatives with potential hypoglycemic and hypolipidemic activity. This highlights the compound's utility in exploring new therapeutic agents for metabolic disorders Kim, B. Y., Ahn, J. B., Lee, H. W., Kang, S. K., Lee, J. H., Shin, J. S., Ahn, S. K., Hong, C. I., & Yoon, S. S. (2004). European Journal of Medicinal Chemistry.
Advanced Materials and Photophysics
A study by Hu et al. (2015) on an alcohol-soluble n-type conjugated polyelectrolyte showcases the application of pyrrolopyrrole derivatives in electronic devices, particularly as an electron transport layer in polymer solar cells. This research underscores the versatility of such compounds in materials science, specifically in enhancing the efficiency of energy devices Hu, L., Wu, F., Li, C., Hu, A., Hu, X., Zhang, Y., Chen, L., & Chen, Y. (2015). Macromolecules.
Ligand-Receptor Interaction Studies
Dionne et al. (1986) investigated pyrrolo and pyrido analogues of the cardiotonic agent 7-hydroxycyclindole, highlighting the significance of hydrogen-bond formation in ligand-receptor interactions. This area of research is crucial for understanding the molecular basis of drug action and designing more effective pharmaceuticals Dionne, G., Humber, L., Asselin, A., McQuillan, J., & Treasurywala, A. M. (1986). Journal of Medicinal Chemistry.
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-16-11-10(12(20)17(2)14(16)21)19(8-9-22-3)13(15-11)18-6-4-5-7-18/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGUUEGMSBRFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

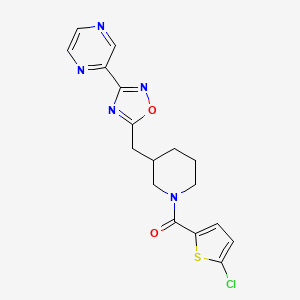
![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)
![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)
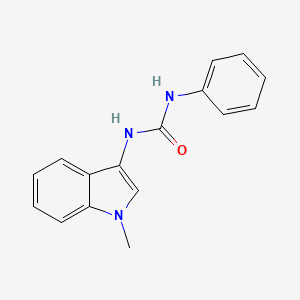

![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2472658.png)
